4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride
Overview
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H11N3O2·HCl. It is a derivative of aniline, featuring a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also interact with similar targets.
Mode of Action
It’s known that oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride typically involves the reaction of 4-aminobenzonitrile with tert-butylamidoxime in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Uniqueness
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and oxadiazole functionalities makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-10(15-13-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDKNANIWXJWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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